(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol
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Overview
Description
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline at the C2 position . The reaction conditions typically involve the use of solvents such as ethanol and reagents like sodium bicarbonate and palladium on carbon (Pd/C) for hydrogenation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the C2 position can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
(2-Chloro-4-(methylamino)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: This compound has a similar pyrimidine core but with a methylthio group instead of a methylamino group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring and exhibit various pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
[2-chloro-4-(methylamino)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2,11H,3H2,1H3,(H,8,9,10) |
InChI Key |
MOKZVZDJMWCYIX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1CO)Cl |
Origin of Product |
United States |
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